molecular formula C17H17NO4S B499946 N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide CAS No. 698987-65-4

N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide

Cat. No.: B499946
CAS No.: 698987-65-4
M. Wt: 331.4g/mol
InChI Key: QURCLFQHJJWHNA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide is a sulfonamide compound known for its diverse applications in medicinal chemistry and organic synthesis. Sulfonamides are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide typically involves the reaction of 3-acetylphenylamine with benzylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for sulfonamides often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis . This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(3-acetylphenyl)-2-(benzylsulfonyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its benzylsulfonyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-benzylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-13(19)15-8-5-9-16(10-15)18-17(20)12-23(21,22)11-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURCLFQHJJWHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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